N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine
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Overview
Description
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a pyrazole ring, and a sulfonyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine typically involves multiple steps, including the formation of the imidazole and pyrazole rings, followed by the introduction of the sulfonyl group and the final assembly of the compound. Common reagents used in these reactions include various alkyl halides, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced imidazole or pyrazole rings, and substituted sulfonyl compounds.
Scientific Research Applications
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine shares similarities with other sulfonyl-containing imidazole and pyrazole derivatives.
- Compounds such as N-(2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine and N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-3-yl)ethanamine are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O2S/c1-4-5-12-26-19(17-24(2)13-11-18-14-23-25(3)16-18)15-22-21(26)29(27,28)20-9-7-6-8-10-20/h14-16,20H,4-13,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLQQIPXDXSLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN(C)CCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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